molecular formula C15H18N2O2 B7783334 N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide

N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide

Cat. No. B7783334
M. Wt: 258.32 g/mol
InChI Key: NRMGDAPUNBHKQQ-UHFFFAOYSA-N
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Description

N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • Reactions with amines and sulfide compounds have been explored, resulting in the formation of compounds like 3-amino-5,5-dimethylcyclohex-2-ene-1-thiones (Timokhina et al., 2008).
    • Studies on the synthesis of N-substituted anilines, with benzohydrazide as a starting material, aimed at developing novel biologically active compounds, have been conducted (Kavitha et al., 2016).
    • An efficient synthesis method for related compounds via a four-component reaction in aqueous medium has been described, highlighting the potential for mild, eco-friendly synthesis routes (Dou et al., 2011).
  • Biological and Pharmacological Applications :

    • Benzohydrazide derivatives have shown potential as antibacterial agents, as evidenced by the study of N′-(adamantan-2-ylidene)benzohydrazide's spectra and its antibacterial properties (Shundalau et al., 2016).
    • Several compounds have demonstrated significant antidiabetic, anti-inflammatory, and anticancer activities, underscoring their potential in therapeutic applications (Kavitha et al., 2016).
    • The cytotoxic properties of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides against various cancer cell lines have been investigated, with some compounds emerging as potent inhibitors (Katiyar et al., 2015).
    • A study on (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide revealed its protective effect against cardiac remodeling and myocardial infarction in rats (Emna et al., 2020).
  • Other Applications :

    • N'-arylmethylidene benzohydrazide derivatives have been investigated for their antioxidant and antibacterial properties, demonstrating the versatility of these compounds in various applications (Ahmad et al., 2010).
    • The compound has also been used in the synthesis and characterization of metal complexes, exploring its potential in catalytic and antimicrobial applications (El‐Gammal et al., 2021).

properties

IUPAC Name

N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2)9-12(8-13(18)10-15)16-17-14(19)11-6-4-3-5-7-11/h3-8,16H,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMGDAPUNBHKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide
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N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide

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